amine hydrochloride CAS No. 2060037-92-3](/img/structure/B1384087.png)
[2-(2-Chloroethoxy)ethyl](methyl)amine hydrochloride
Overview
Description
“2-(2-Chloroethoxy)ethylamine hydrochloride” is a chemical compound with the CAS Number: 2060037-92-3 . It has a molecular weight of 174.07 and its IUPAC name is 2-(2-chloroethoxy)-N-methylethan-1-amine hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12ClNO.ClH/c1-7-3-5-8-4-2-6;/h7H,2-5H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 58-60 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Pharmaceutical Applications :
- Karimi et al. (2018) synthesized tris(2-(2-formylphenoxy)ethyl)amine by reacting salicylaldehyde with tris(2-chloroethyl)amine hydrochloride. This compound was used as a multi-functional cross-linker for creating pH- and thermo-responsive chitosan hydrogels. These hydrogels showed potential for targeted drug delivery and improving drug bioavailability (Karimi et al., 2018).
Chemical Synthesis :
- Yamakage et al. (1989) utilized the 1-(2-chloroethoxy)ethyl group for protecting the 2'-hydroxyl group in oligoribonucleotide synthesis, demonstrating its stability under specific acidic conditions (Yamakage et al., 1989).
Control of Genotoxins in Drug Synthesis :
- Yang et al. (2009) explored controlling genotoxins such as ethyl chloride and methyl chloride formed during the preparation of amine hydrochloride salts, relevant to pharmaceutical manufacturing processes (Yang et al., 2009).
Material Science :
- Terlingen et al. (1993) introduced amine groups on poly(ethylene) surfaces using decylamine hydrochloride and argon plasma treatment, a method significant for modifying material surfaces for various applications (Terlingen et al., 1993).
These studies exemplify the diverse applications of "2-(2-Chloroethoxy)ethylamine hydrochloride" in pharmaceuticals, chemical synthesis, controlling genotoxins, and material science, showcasing its versatility and importance in various scientific research fields.
Safety And Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation . The safety data sheet (MSDS) for this compound is available for further safety and hazard details .
properties
IUPAC Name |
2-(2-chloroethoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO.ClH/c1-7-3-5-8-4-2-6;/h7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGLQZXNDUTKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Chloroethoxy)ethyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)
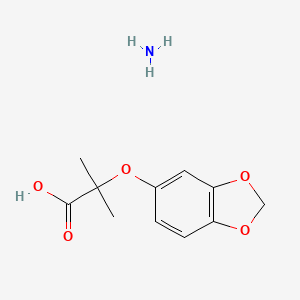
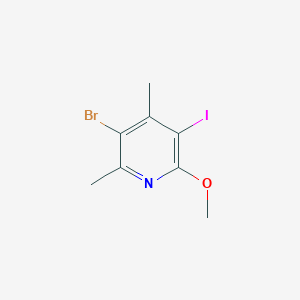
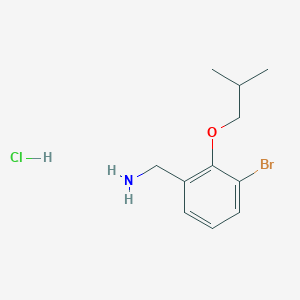

![3-[(Thiophen-3-yl)methyl]azetidine hydrochloride](/img/structure/B1384011.png)
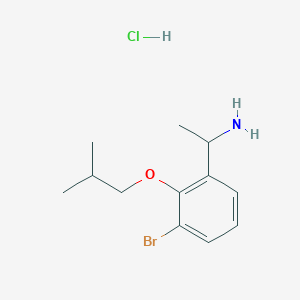

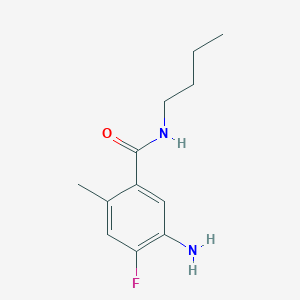

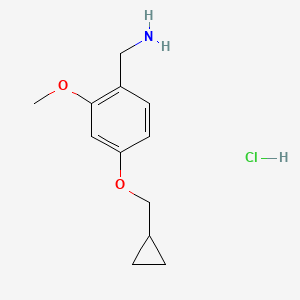
![(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B1384025.png)
![7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1384026.png)